5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C10H8F3N3O2S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
5-[[4-(trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-7-3-1-6(2-4-7)17-5-8-15-16-9(14)19-8/h1-4H,5H2,(H2,14,16) |
InChI Key |
UFGYNZFYMXGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
- Starting from thiosemicarbazide and 4-(trifluoromethoxy)phenylacetic acid or related carboxylic acid derivative.
- Employ polyphosphate ester (PPE) as the dehydrating agent in a one-pot reaction at ~80 °C.
- This yields 2-amino-5-(4-(trifluoromethoxy)phenyl)thiadiazole intermediate.
Introduction of the Phenoxy Methyl Group
- The phenoxy methyl substituent is introduced via nucleophilic substitution on a suitable leaving group-bearing thiadiazole intermediate.
- For example, a bromomethyl derivative of 1,3,4-thiadiazole can be reacted with 4-(trifluoromethoxy)phenol under basic conditions (e.g., sodium carbonate) in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylacetamide.
- Reaction temperatures range from ambient to 120 °C, with stirring times from several hours to overnight.
- Purification is achieved by column chromatography using silica gel and appropriate solvent gradients.
Summary Table of Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | One-pot cyclization | Thiosemicarbazide + 4-(trifluoromethoxy)phenylacetic acid + PPE, 80 °C, 6-12 h | 60-75 | Avoids toxic reagents, mild temp |
| 2 | Nucleophilic substitution | 2-bromo-1,3,4-thiadiazole intermediate + 4-(trifluoromethoxy)phenol, Na₂CO₃, DMSO, 100-120 °C, overnight | 40-55 | Requires chromatographic purification |
Alternative Synthetic Approaches and Catalytic Methods
Several palladium-catalyzed cross-coupling methodologies have been reported for functionalizing thiadiazole rings, which could be adapted for this compound:
-
- Using boronic acid derivatives of 4-(trifluoromethoxy)phenyl and halogenated thiadiazole intermediates.
- Catalysts: Tetrakis(triphenylphosphine)palladium(0).
- Base: Potassium carbonate.
- Solvents: 1,2-dimethoxyethane and water mixture.
- Conditions: Microwave irradiation at 150 °C for 10 min or conventional heating at 100-120 °C for several hours.
-
- Copper(I) iodide catalyzed coupling of 2-bromo-1,3,4-thiadiazole with phenolic compounds.
- Ligands: 1,2-diaminocyclohexane.
- Solvent: 1,4-dioxane.
- Temperature: 120 °C.
- Time: 5-12 hours.
These methods provide alternative routes to install the phenoxy methyl substituent on the thiadiazole ring with moderate yields (20-35%) and good selectivity.
Research Findings and Analytical Data
-
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- Infrared spectroscopy shows characteristic thiadiazole ring vibrations and amine N-H stretches.
- Nuclear magnetic resonance (¹H and ¹³C NMR) confirms substitution patterns and chemical environment of protons and carbons.
-
- Use of polyphosphate ester (PPE) significantly improves cyclization efficiency compared to traditional dehydrating agents.
- Microwave-assisted palladium-catalyzed couplings reduce reaction times and improve yields.
- Base choice (e.g., sodium carbonate, potassium phosphate) affects reaction rate and product purity.
-
- Yields range from 40% to 75% depending on the step and method.
- Purification typically involves silica gel chromatography with methanol/chloroform or ethyl acetate/petroleum ether gradients.
- Melting points and chromatographic Rf values provide additional purity confirmation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot cyclization with PPE | Thiosemicarbazide, carboxylic acid, PPE | 80-85 °C, 6-12 h | 60-75 | Mild, safe, one-pot | Limited to suitable acids |
| Nucleophilic substitution | 2-bromo-thiadiazole, phenol, Na₂CO₃ | 100-120 °C, overnight | 40-55 | Straightforward, versatile | Moderate yields, purification |
| Suzuki-Miyaura coupling | Boronic acid, Pd catalyst, base | 100-150 °C, microwave or heat | 30-50 | Fast, selective | Requires expensive catalysts |
| Ullmann-type copper catalysis | 2-bromo-thiadiazole, CuI, ligand | 120 °C, 5-12 h | 20-35 | Cost-effective catalyst | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiadiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups (as in ) increase electron deficiency, enhancing interactions with biological targets like enzymes or receptors.
- Phenoxy vs. Phenyl: The phenoxymethyl group in the target compound introduces additional steric bulk and flexibility compared to phenyl or benzyl substituents .
Key Trends :
- Antifungal Activity : Derivatives with bulky aromatic substituents (e.g., indole or di(indolyl)methyl groups) show enhanced activity against fungal pathogens .
- Anticancer Potential: Thiadiazoles conjugated with quinazoline scaffolds exhibit potent GSK-3 inhibition, suggesting similar mechanisms for the target compound .
Biological Activity
The compound 5-[[4-(trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFNO
- SMILES Notation:
CC(C(C1=CC=C(C=C1)OC(F)(F)F)=C2C(=NNC(=S)N2)=S)=O
This structure is characterized by the presence of a thiadiazole ring, which is known for its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Key Enzymes: Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Cell Cycle Arrest: The treatment with thiadiazole derivatives has been associated with alterations in cell cycle distribution. For example, exposure to these compounds can lead to an increase in the G0/G1 phase and a decrease in the S phase in cancer cell lines .
| Compound | IC (µM) | Target Cells |
|---|---|---|
| 2g | 2.44 (LoVo) | Colon cancer |
| 23.29 (MCF-7) | Breast cancer |
Antimicrobial Properties
Thiadiazole derivatives also show promising antimicrobial activity. The 2-amino-1,3,4-thiadiazole moiety has been highlighted for its effectiveness against various pathogens. Studies have reported that these compounds can exhibit significant antibacterial and antifungal activities .
Neuroprotective Effects
Research has suggested that thiadiazole derivatives may possess neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .
Study on Anticancer Activity
A recent study synthesized several thiadiazole derivatives and tested their anticancer effects on human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results demonstrated that compound 2g exhibited potent anti-proliferative effects with low toxicity in preliminary toxicity assays using Daphnia magna as a model organism .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .
Q & A
Q. Critical Factors :
- Temperature : Reflux at 90°C optimizes cyclization (e.g., POCl₃-mediated reactions) .
- Catalysts : Mn(II) catalysts improve regioselectivity in thiadiazole formation .
- pH Control : Adjusting to pH 8–9 ensures product precipitation without impurities .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Q. Basic
- X-ray Crystallography : Resolves dihedral angles (e.g., 21.5° between thiadiazole and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy group at C4) .
- IR Spectroscopy : Confirms N–H (3200–3400 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .
How can researchers assess the biological activity of this thiadiazole derivative, and what are common pitfalls in interpreting bioassay data?
Q. Basic
- In Vitro Assays :
- Pitfalls :
What strategies are employed in structure-activity relationship (SAR) studies to optimize the bioactivity of thiadiazole derivatives?
Q. Advanced
-
Substituent Variation :
-
Scaffold Hybridization : Fusion with triazole or oxadiazole rings enhances multitarget activity .
How do computational methods like DFT aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced
- DFT Calculations :
- MD Simulations : Track stability of ligand-protein complexes (e.g., with MAPK8) over 100 ns trajectories .
What are the primary sources of contradictory data in published studies on similar thiadiazole derivatives, and how can they be resolved?
Q. Advanced
- Synthesis Variability :
- Bioassay Discrepancies :
What advanced functionalization methods are used to modify the thiadiazole core for targeted drug delivery?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
